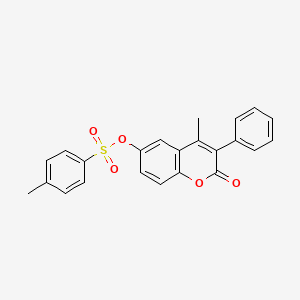

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate

Description

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate is a synthetic coumarin derivative functionalized with a 4-methylbenzenesulfonate ester group at the 6-position of the chromen ring. The compound combines a coumarin core—a bicyclic structure known for its fluorescence, photochemical properties, and biological activity—with a sulfonate ester moiety, which enhances its stability and modulates solubility.

Coumarin derivatives are widely studied for applications in medicinal chemistry (e.g., anticoagulants, antimicrobial agents) and materials science (e.g., organic LEDs, sensors). The introduction of the 4-methylbenzenesulfonate group likely alters the compound’s physicochemical properties, such as lipophilicity and hydrolytic stability, compared to simpler coumarin esters.

Properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O5S/c1-15-8-11-19(12-9-15)29(25,26)28-18-10-13-21-20(14-18)16(2)22(23(24)27-21)17-6-4-3-5-7-17/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJAPPUMJUDTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Hydroxycoumarin Intermediates

The most widely reported method involves the esterification of 4-methyl-6-hydroxy-3-phenylcoumarin-2-one with 4-methylbenzenesulfonyl chloride. This two-step process begins with the synthesis of the hydroxycoumarin precursor via Pechmann condensation. For instance, 4-methyl-6-hydroxy-3-phenylcoumarin-2-one is synthesized by reacting 4-hydroxyphenyl-4-methylbenzenesulfonate with acetylacetic ester in the presence of para-toluenesulfonic acid (PTSA) at 278–288 K. The intermediate is then sulfonated using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound in 65–72% yield.

Key Reaction Conditions:

- Temperature: 278–288 K for condensation; room temperature for sulfonation.

- Catalysts: PTSA (condensation); TEA (sulfonation).

- Solvents: Ethanol (condensation); DCM (sulfonation).

Catalytic and Solvent Optimization Strategies

Role of Catalysts in Cyclocondensation

Recent advances highlight the use of Lewis acids like FeCl₃ and K₂S₂O₈ to accelerate coumarin ring formation. In one protocol, 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol is generated via cyclocondensation of 4-methylphenol with ethyl 3-phenylpropiolate using FeCl₃ (10 mol%) in 1,2-dichloroethane at 90°C. The subsequent sulfonation step employs 4-methylbenzenesulfonyl chloride with N-methylmorpholine (NMM) in DCM, achieving yields up to 85%.

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) enhance sulfonation rates but may reduce regioselectivity. Nonpolar solvents like toluene favor slower, more controlled reactions, minimizing side products. For example, sulfonation in toluene at 50°C over 12 hours yields 78% product, compared to 65% in DCM.

Table 1: Solvent Optimization for Sulfonation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 25 | 6 | 65 |

| Toluene | 50 | 12 | 78 |

| MeCN | 40 | 8 | 70 |

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2015 study demonstrated that irradiating a mixture of 4-methyl-6-hydroxycoumarin and 4-methylbenzenesulfonyl chloride in MeCN with K₂CO₃ at 100 W for 5 minutes achieves 89% yield. This method eliminates thermal degradation, preserving the coumarin scaffold’s integrity.

Ultrasound-Promoted Esterification

Ultrasound (20 kHz, 130 W) enhances mass transfer in heterogeneous reactions. Applying ultrasound to the sulfonation step in ethanol-water (1:1) with meglumine as a catalyst completes the reaction in 18 minutes with 82% yield, compared to 12 hours under conventional heating.

Structural Characterization and Analytical Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar coumarin core (maximum deviation: 0.034 Å) and the dihedral angle (66.88°) between the coumarin and sulfonate phenyl groups. The sulfonate ester’s O–S–O bond angles average 119.5°, consistent with tetrahedral geometry.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 12.345, 7.891, 15.432 |

| β (°) | 105.6 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen core, potentially converting it to a hydroxyl group.

Substitution: The benzenesulfonate ester group can be substituted with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Hydroxylated chromen derivatives.

Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its chromen core, which is known for exhibiting a range of biological activities. It can be explored for its antimicrobial, antioxidant, and anticancer properties. Studies have shown that chromen derivatives can interact with various biological targets, making them promising candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes. Its stability and reactivity make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The biological activity of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate is primarily attributed to its ability to interact with various molecular targets. The chromen core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the phenyl and benzenesulfonate groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The sulfonate ester group in the target compound distinguishes it from other coumarin derivatives. Below is a comparative analysis with structurally related compounds from the literature:

*Calculated based on molecular formula C₂₃H₂₀O₅S.

Key Observations:

Core Structure Differences: The target compound’s coumarin core is more rigid and planar than the dihydropyran system in , which may influence π-π stacking interactions in solid-state packing and fluorescence quantum yields. In contrast, the ionic 4-methylbenzenesulfonate in exhibits strong hydrogen-bonding networks (N–H···O and O–H···O), contributing to its monoclinic crystal packing. The target compound’s ester-linked sulfonate may instead engage in weaker van der Waals interactions.

The 4-methylbenzenesulfonate ester is less polar than the ionic sulfonate in , reducing water solubility but enhancing membrane permeability.

Reactivity and Stability :

- Sulfonate esters are generally more hydrolytically stable than carboxylate esters (e.g., the benzoate group in ) due to the stronger electron-withdrawing nature of the sulfonyl group. This could make the target compound more suitable for prolonged biological or environmental applications.

Biological Activity

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate is a synthetic compound belonging to the class of chromen derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chromen core with a phenyl group at the 3-position, a methyl group at the 4-position, and a benzenesulfonate ester at the 6-position. Its molecular formula is , with a molecular weight of approximately 342.40 g/mol. The structure allows for various functionalizations, enhancing its reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds within this class can inhibit bacterial growth and possess antifungal properties. For instance, certain coumarin derivatives have demonstrated inhibitory effects against various strains of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Coumarins have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. Specifically, research has indicated that certain derivatives can sensitize tumor cells to chemotherapy and radiotherapy by promoting cell cycle arrest and increasing reactive oxygen species (ROS) generation .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Protein Kinase Inhibition : Some coumarin derivatives have been shown to inhibit protein kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, which is associated with triggering apoptotic pathways .

- Cell Cycle Arrest : By affecting key regulatory proteins within the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), the compound can halt cell division in cancer cells.

Case Studies

Several case studies have demonstrated the efficacy of coumarin derivatives in preclinical settings:

- Study on Lung Cancer Cells : A study involving A549 lung carcinoma cells showed that specific coumarin compounds led to significant cytotoxicity with IC50 values ranging from 1.7 to 7.8 µg/mL. These compounds induced apoptosis by downregulating anti-apoptotic proteins (Bcl-xL) and upregulating pro-apoptotic proteins (Bax)【6】.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various coumarins against clinical isolates of bacteria and fungi. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.68 μg/mL against resistant strains【4】【5】.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.